2-Bromo-n,n-dicyclohexylacetamide
Description
General Context and Significance of Alpha-Haloacetamides in Synthetic Methodologies
Alpha-haloacetamides, including their bromo- and chloro-derivatives, are recognized as versatile intermediates in the synthesis of a wide array of organic molecules. rsc.org Their importance lies in their ability to act as electrophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov This reactivity has been harnessed in numerous synthetic strategies, including the construction of complex heterocyclic scaffolds, which are often found in biologically active compounds. rsc.org
The reactivity of α-haloacetamides is influenced by the substituents on the nitrogen atom, which can modulate the compound's electronic and steric properties. rsc.org This tunable nature allows for a broad range of applications, from simple alkylations to more complex cascade and cycloaddition reactions. rsc.org For instance, N-alkyl α-halogenoacetamides often serve as formal 1,3-dipoles in domino processes. rsc.org
Historical Perspective on the Development of Bromoacetamide Chemistry and its Evolution
The chemistry of bromoacetamides has a rich history, initially focused on their use in forming new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. nih.govbohrium.com Early investigations explored their reactions as alkylating agents. Over time, the scope of bromoacetamide chemistry has expanded significantly. nih.govbohrium.com
A pivotal development in this field was the application of metal-catalyzed cross-coupling reactions, which opened up new avenues for forming carbon-carbon bonds. thieme-connect.de This includes reactions like the Suzuki-Miyaura, Negishi, and Kumada-Corriu couplings, where α-haloamides react with various organometallic reagents. thieme-connect.de Furthermore, the evolution of radical-mediated transformations, driven by radical initiators, transition metals, or visible light photoredox catalysis, has provided powerful methods for constructing cyclic compounds from α-haloamides. nih.govnih.gov
Unique Structural Features of 2-Bromo-N,N-dicyclohexylacetamide and its Academic Relevance
This compound possesses distinct structural characteristics that make it a subject of academic interest. The presence of two bulky cyclohexyl groups on the nitrogen atom introduces significant steric hindrance around the amide functionality. This steric bulk can influence the compound's reactivity and selectivity in chemical reactions.
The academic relevance of this compound and its analogs lies in their potential as specialized reagents and building blocks in organic synthesis. The interplay between the reactive α-bromo position and the sterically demanding dicyclohexylamino group can lead to unique chemical behaviors and the formation of novel molecular architectures.
Overview of Research Trajectories for Alpha-Haloamides
Current research on alpha-haloamides is following several key trajectories. A major area of focus is the development of new catalytic systems to expand the scope and efficiency of their reactions. nih.govnih.gov This includes the use of earth-abundant and less toxic metals as catalysts for cross-coupling reactions. thieme-connect.de
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N,N-dicyclohexylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BrNO/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h12-13H,1-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLCVBLOKRICDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50511393 | |
| Record name | 2-Bromo-N,N-dicyclohexylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50511393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54700-62-8 | |
| Record name | 2-Bromo-N,N-dicyclohexylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50511393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Methodological Advancements for 2 Bromo N,n Dicyclohexylacetamide
Classical Approaches to Alpha-Bromo Amide Synthesis
Traditional methods for the synthesis of α-bromo amides have been well-established and are still widely employed in many laboratory and industrial settings. These methods primarily involve direct halogenation of the amide or the reaction of an amine with a bromoacetyl halide.
Direct halogenation of amides at the α-position is a common strategy for the synthesis of α-haloamides. bohrium.com This typically involves the use of a halogenating agent, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), often in the presence of a catalyst or under specific reaction conditions to promote the selective bromination of the α-carbon. The reaction proceeds through the formation of an enolate or enol intermediate, which then attacks the electrophilic bromine source. The choice of solvent and base is crucial to control the reaction and minimize side products. While effective, these methods can sometimes suffer from a lack of selectivity, especially in more complex molecules, and the use of hazardous reagents like elemental bromine raises safety and environmental concerns. rsc.org
A general representation of this process is the reaction of an N,N-disubstituted acetamide (B32628) with a brominating agent, as shown in the table below.
| Reactant | Reagent | Product |
| N,N-Dicyclohexylacetamide | Brominating Agent (e.g., NBS, Br₂) | 2-Bromo-N,N-dicyclohexylacetamide |
Another classical and widely used method for the synthesis of this compound is the amidation of a bromoacetyl halide, typically bromoacetyl bromide or bromoacetyl chloride, with dicyclohexylamine (B1670486). This reaction is a straightforward nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the bromoacetyl halide, leading to the formation of the corresponding amide and a hydrogen halide byproduct. A base, such as triethylamine (B128534) or pyridine (B92270), is often added to neutralize the acid formed during the reaction and drive the equilibrium towards the product. This method is generally high-yielding and provides good purity of the desired α-bromo amide.
The following table summarizes the reactants and products in this synthetic approach.
| Reactant 1 | Reactant 2 | Base (optional) | Product |
| Bromoacetyl Halide (e.g., Bromoacetyl bromide) | Dicyclohexylamine | Triethylamine | This compound |
Modern Synthetic Methodologies for this compound
In recent years, significant efforts have been directed towards the development of more efficient, selective, and sustainable methods for the synthesis of α-haloamides, including this compound. These modern approaches often leverage transition-metal catalysis, green chemistry principles, and a focus on chemo- and regioselectivity.
Transition-metal catalysis has emerged as a powerful tool in organic synthesis, offering novel pathways for the formation of carbon-halogen bonds. mdpi.comdntb.gov.ua While direct α-halogenation of amides is more common, transition metal-catalyzed reactions can offer alternative selectivities and functional group tolerance. For instance, palladium-catalyzed cross-coupling reactions have been extensively studied for the α-arylation of amides using α-halo amides as precursors. thieme-connect.de Although this is a reaction of α-halo amides rather than their synthesis, the principles can be applied to develop catalytic halogenation methods. Research in this area is ongoing, with the aim of developing mild and efficient catalytic systems for the direct α-halogenation of amides using less hazardous halogen sources. rsc.org
Achieving high chemo- and regioselectivity is a critical aspect of modern organic synthesis, particularly when dealing with multifunctional molecules. mdpi.comnih.gov In the context of synthesizing this compound, regioselectivity refers to the specific bromination at the α-carbon. While the classical methods are generally regioselective for this specific compound, challenges can arise with more complex amide substrates that have multiple potential reaction sites. Modern synthetic methods aim to develop highly selective catalysts and reaction conditions that can precisely target the desired position, even in the presence of other reactive functional groups. nih.govmdpi.com This level of control is crucial for the efficient synthesis of complex molecules where the α-bromo amide is a key intermediate.
Mechanistic Elucidation of Synthetic Reactions Leading to this compound
The primary and most direct synthetic route to this compound involves the acylation of dicyclohexylamine with a bromoacetylating agent, typically bromoacetyl bromide or bromoacetyl chloride. The reaction proceeds through a well-understood nucleophilic acyl substitution mechanism.
The process commences with the nucleophilic attack of the nitrogen atom of dicyclohexylamine on the electrophilic carbonyl carbon of the bromoacetyl halide. The lone pair of electrons on the secondary amine is crucial for this initial step. This attack results in the formation of a tetrahedral intermediate. The stability of this intermediate is a key factor in the reaction kinetics.
Following the formation of the tetrahedral intermediate, the reaction progresses by the elimination of the halide ion (Br- or Cl-), and the simultaneous deprotonation of the nitrogen atom, which is typically facilitated by a base. The departure of the leaving group and the deprotonation lead to the reformation of the carbonyl double bond, yielding the final product, this compound. A common practice involves the use of a non-nucleophilic base, such as triethylamine, to neutralize the hydrogen halide byproduct, which in turn drives the reaction to completion. nih.gov
An alternative, though less direct, pathway could be the α-bromination of the parent compound, N,N-dicyclohexylacetamide. This would likely involve the formation of an enolate intermediate under basic conditions, or an enol under acidic conditions, which then acts as a nucleophile to attack a bromine source like Br2.
Optimization of Synthetic Yields and Purity Profiles for Research-Scale Production
The optimization of synthetic protocols for this compound is essential for ensuring high yields and purity, which are critical for its application in research. The optimization process typically involves a systematic variation of several key reaction parameters. While comprehensive optimization studies specifically for this compound are not extensively detailed in publicly available literature, general principles of organic synthesis allow for the construction of a model for optimizing its production.
Key parameters that influence the yield and purity include the choice of solvent, reaction temperature, base, and the stoichiometry of the reactants. For instance, the reaction is often conducted in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), to avoid side reactions with the solvent. nih.gov
The table below outlines potential optimization strategies for the synthesis of this compound from dicyclohexylamine and bromoacetyl bromide, based on established chemical principles.
| Parameter | Variation | Expected Impact on Yield | Expected Impact on Purity | Rationale |
| Solvent | Dichloromethane (DCM) vs. Tetrahydrofuran (THF) vs. Acetonitrile | Moderate | Moderate | The polarity of the solvent can influence the solubility of reactants and the stability of intermediates. |
| Base | Triethylamine (TEA) vs. Diisopropylethylamine (DIPEA) vs. Pyridine | High | High | The choice of base affects the efficiency of acid scavenging and can influence the rate of side reactions. |
| Temperature | 0 °C to room temperature vs. Reflux | High | Moderate | Lower temperatures can reduce the rate of side reactions, improving purity, but may require longer reaction times. |
| Reactant Ratio | Equimolar vs. Slight excess of acylating agent | Moderate | High | A slight excess of the acylating agent can drive the reaction to completion, but a large excess may lead to purification challenges. |
| Reaction Time | 1-2 hours vs. 12-16 hours | High | Moderate | Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time to maximize product formation while minimizing degradation or side products. nih.gov |
Further purification of the crude product is typically achieved through techniques such as aqueous work-up to remove the base and its salt, followed by recrystallization or flash column chromatography to isolate the pure this compound. The purity of the final compound is then confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov
Reactivity and Mechanistic Investigations of 2 Bromo N,n Dicyclohexylacetamide
Nucleophilic Substitution Reactions (SN1, SN2 pathways)
Nucleophilic substitution is a cornerstone of the reactivity of α-haloamides. nih.gov These reactions involve the replacement of the bromine atom by a nucleophile. The reaction can theoretically proceed through a unimolecular (SN1) or bimolecular (SN2) mechanism.
SN1 Pathway : This two-step mechanism involves the initial, slow departure of the bromide leaving group to form a carbocation intermediate, which is then rapidly attacked by a nucleophile. quora.com The formation of a carbocation at the α-position to a carbonyl group is generally disfavored.
SN2 Pathway : This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide ion departs. masterorganicchemistry.com This pathway is characterized by a backside attack from the nucleophile, approaching the carbon atom from the side opposite the leaving group. libretexts.org For α-bromo amides, the SN2 pathway is generally preferred due to the electronic stabilization of the transition state by the adjacent carbonyl group. libretexts.org However, the significant steric bulk of the two cyclohexyl groups on the nitrogen atom in 2-Bromo-N,N-dicyclohexylacetamide can hinder the backside attack required for an SN2 reaction, potentially slowing the reaction rate or favoring competing elimination reactions.
Given the secondary nature of the α-carbon and the electronic activation by the amide group, reactions with strong nucleophiles predominantly follow the SN2 pathway.
Oxygen-based nucleophiles, such as alcohols and phenols, can react with α-bromoamides. A notable reaction involves a remote nucleophilic substitution via a 1,4-hydrogen atom transfer (1,4-HAT). nih.gov In the presence of an alcohol or phenol (B47542) and a copper catalyst, α-bromocarboxamides can undergo substitution at a C(sp³)-H bond to form N-acyl-N,O-acetal compounds. nih.gov
More direct SN2 displacement of the bromide by alkoxides or hydroxide (B78521) is also a possible pathway, which would yield α-hydroxy-N,N-dicyclohexylacetamide. These reactions are analogous to the synthesis of α-hydroxy carboxylic acids from α-bromo carboxylic acids. libretexts.org
The displacement of the α-bromine by nitrogen nucleophiles is a well-established method for synthesizing α-amino amides. nih.gov Primary, secondary, and tertiary amines can serve as effective nucleophiles. nih.gov For instance, the reaction of 2-bromo-N-(p-Chlorophenyl) acetamide (B32628) with various amines produces a series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives. irejournals.com Similarly, this compound is expected to react with amines such as butylamine (B146782) or piperidine, in the presence of a base to neutralize the HBr byproduct, to yield the corresponding α-amino amide derivative. irejournals.com The reaction proceeds via an SN2 mechanism.
Sulfur-based nucleophiles, like thiols and their conjugate bases (thiolates), are highly effective for SN2 reactions. libretexts.org Thiols are known to react with α-bromo amides to form α-thioether linkages. evitachem.com The preparation of thiols often involves the SN2 reaction of an alkyl halide with the hydrosulfide (B80085) anion (-SH). libretexts.org The reaction of this compound with a thiol (R-SH) would lead to the formation of 2-(alkylthio)-N,N-dicyclohexylacetamide. In some cases, particularly with α,β-unsaturated systems, the initial conjugate addition of a thiol can be followed by an intramolecular displacement of the bromide to form a reactive episulfonium ion intermediate. nih.gov
Table 1: Summary of Nucleophilic Substitution Reactions
| Nucleophile Type | Example Nucleophile | Expected Product | Reaction Pathway |
|---|---|---|---|
| Oxygen-Centered | Ethanol (in presence of Cu catalyst) | N-acyl-N,O-acetal derivative | Remote SN via 1,4-HAT nih.gov |
| Nitrogen-Centered | Piperidine | 2-(Piperidin-1-yl)-N,N-dicyclohexylacetamide | SN2 nih.govirejournals.com |
| Sulfur-Centered | Ethanethiol | 2-(Ethylthio)-N,N-dicyclohexylacetamide | SN2 libretexts.orgevitachem.com |
The stereochemistry of SN2 reactions is highly specific. When an SN2 reaction occurs at a chiral center, it proceeds with an inversion of the stereochemical configuration, a phenomenon known as Walden inversion. quora.commasterorganicchemistry.com This is a direct consequence of the backside attack mechanism, where the nucleophile enters from the side opposite to the leaving group. libretexts.orgquora.com If a chiral version of this compound were used (e.g., (R)-2-Bromo-N,N-dicyclohexylacetamide), the SN2 reaction would produce the corresponding (S)-substituted product. libretexts.org This stereospecificity is a critical feature in asymmetric synthesis.
Elimination Reactions and Formation of Unsaturated Amide Derivatives
In the presence of a base, this compound can undergo an elimination reaction to form an α,β-unsaturated amide derivative, specifically N,N-dicyclohexylacrylamide. This reaction, known as dehydrobromination, typically proceeds through an E2 (bimolecular elimination) mechanism. libretexts.org The E2 mechanism is a concerted process where the base removes a proton from the β-carbon while the double bond forms and the bromide leaving group is expelled simultaneously. libretexts.org
To favor elimination over the competing SN2 substitution, a strong, sterically hindered, non-nucleophilic base is often used, such as pyridine (B92270) or potassium tert-butoxide. libretexts.orglibretexts.org The product of this elimination is an α,β-unsaturated amide, where the newly formed carbon-carbon double bond is conjugated with the carbonyl group, leading to a more stable system. libretexts.org According to Zaitsev's rule, elimination reactions tend to produce the more substituted, and thus more stable, alkene as the major product, which in this case is the conjugated N,N-dicyclohexylacrylamide. libretexts.org Modern methods using palladium catalysis can also achieve this transformation. nih.gov
Rearrangement Reactions Involving the Alpha-Bromo Amide Moiety
While classic amide rearrangements like the Hofmann rearrangement are not directly applicable, α-bromo amides can participate in other types of molecular restructuring. masterorganicchemistry.com
One significant rearrangement occurs under basic conditions. For α-bromo amides that have bulky substituents on the nitrogen, such as the dicyclohexyl groups in the title compound, base-promoted dehydrobromination can lead to the formation of a highly strained three-membered ring intermediate called an aziridinone (B14675917) (or α-lactam). nih.gov These unstable intermediates can then undergo further reactions, including ring-opening rearrangements. nih.gov
Another documented pathway is a remote nucleophilic substitution that proceeds via a 1,4-hydrogen atom transfer (1,4-HAT). nih.gov This copper-catalyzed reaction of an α-bromocarboxamide with an alcohol results in the formation of an N-acyl-N,O-acetal, which constitutes a significant structural rearrangement. nih.gov Mechanistic studies have confirmed that the 1,4-HAT process is the rate-determining step in this transformation. nih.gov
Reductive Transformations of this compound
The reduction of this compound can, in principle, proceed via two distinct pathways: the cleavage of the carbon-bromine bond (dehalogenation) or the reduction of the amide carbonyl group. The outcome of the reaction is highly dependent on the choice of reducing agent and the reaction conditions.
For structurally similar, albeit bulkier, α-bromo amides, controlled reduction using reagents like Borane-tetrahydrofuran (BTHF) has been shown to be effective in reducing the amide carbonyl without cleaving the carbon-halogen bond. researchgate.net This approach would yield N-(2-bromoethyl)-N,N-dicyclohexylamine. Conversely, other reducing conditions might favor the removal of the bromine atom to produce N,N-dicyclohexylacetamide. The choice between these pathways is a critical consideration in synthetic planning. researchgate.net
| Reaction Type | Potential Product | Typical Reagents/Conditions | Notes |
|---|---|---|---|
| Amide Reduction | N-(2-bromoethyl)-N,N-dicyclohexylamine | Borane-tetrahydrofuran (BTHF) | Selective for the carbonyl group, preserving the C-Br bond. researchgate.net |
| Dehalogenation | N,N-dicyclohexylacetamide | Radical-based reductants or certain catalytic hydrogenation conditions | Cleavage of the carbon-bromine bond. |
Radical Reactions and Their Applications in Functionalization
The carbon-bromine bond in this compound is susceptible to homolytic cleavage, enabling its participation in radical reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For instance, related N-bromoacetamides can undergo radical processes to form different products. researchgate.net
More advanced applications involve tandem reactions where a radical is generated and then trapped intramolecularly. For example, derivatives of acetamides can be used in tandem Brook rearrangement/radical oxygenation reactions to synthesize α,γ-dioxygenated amides. beilstein-journals.org These intermediates can then undergo radical cyclizations to form functionalized γ-lactams, demonstrating a sophisticated approach to building complex molecular architectures. beilstein-journals.org This highlights the potential of using the bromoacetamide scaffold for intricate functionalization strategies based on radical chemistry.
| Radical Process | Potential Application | Example Transformation | Reference Finding |
|---|---|---|---|
| Atom Transfer Radical Addition (ATRA) | Addition across alkenes/alkynes | Formation of a new C-C bond and a C-Br bond at adjacent carbons | General principle of radical reactivity for α-halo amides. |
| Radical Cyclization | Synthesis of heterocyclic structures | Formation of functionalized γ-lactams from N-allylic amide derivatives | Demonstrates application in complex molecule synthesis via the persistent radical effect. beilstein-journals.org |
| Tandem Rearrangement/Oxygenation | Geminal C-C/C-O difunctionalization | Synthesis of α-(aminoxy)amides | An advanced method for creating highly functionalized amide structures. beilstein-journals.org |
Metal-Mediated and Organometallic Reactions
The amide group in this compound can act as a directing group in metal-mediated reactions, facilitating the activation of otherwise unreactive C-H bonds. This strategy, known as directed metalation, is a cornerstone of modern synthetic chemistry. While specific studies on this compound are not detailed in the provided sources, the principle can be illustrated with analogous systems. For example, the nitrogen atom in oxazoline (B21484) or amine groups can direct alkyllithium reagents or iridium complexes to deprotonate or activate a specific C-H bond. nih.govrsc.org
In the context of this compound, the amide nitrogen could direct a transition metal catalyst (e.g., Palladium, Rhodium, Iridium) to activate a C-H bond on one of the cyclohexyl rings, leading to cyclometallation. rsc.org Such an intermediate could then be coupled with other molecules, offering a pathway to complex, functionalized products. The efficiency of such C-H activation is often dependent on the choice of metal, ligands, and a chelating base. rsc.org
| Reaction Type | Proposed Mechanism | Potential Outcome | Key Factors |
|---|---|---|---|
| Directed C-H Activation/Cyclometallation | The amide nitrogen coordinates to a metal center, bringing it into proximity with a C-H bond on a cyclohexyl ring. | Formation of a metallacyclic intermediate that can be used in cross-coupling reactions. | Choice of metal catalyst (e.g., Ir, Pd), base, and solvent. rsc.org |
| Cross-Coupling Reactions (e.g., Suzuki, Heck) | The C-Br bond undergoes oxidative addition to a low-valent metal catalyst (e.g., Pd(0)). | Formation of a new C-C or C-heteroatom bond at the α-position. | Catalyst, ligands, and coupling partner. |
Derivatization Strategies for Advanced Functional Group Transformations
Beyond its direct reactivity, this compound serves as a platform for derivatization, enabling the introduction of diverse functional groups. The success of these transformations depends on the reactivity of the chosen reagent and the reaction conditions. researchgate.net The α-bromo atom is a versatile leaving group, readily displaced by a variety of nucleophiles to install new functionalities.
Furthermore, products resulting from initial reactions can undergo subsequent transformations. For instance, a product from a metal-mediated reaction could be further derivatized. nih.gov An example from a related field shows that a dicarboxylic acid, formed via a zinc-mediated reaction, can be converted into esters, amides (like a barbituric acid derivative), or even reduced to a triol, showcasing the potential for extensive molecular editing. nih.gov These strategies allow for the conversion of the simple bromoacetamide scaffold into a wide array of more complex and functionally rich molecules.
| Initial Reaction Site | Reagent Type | Functional Group Introduced | Potential for Further Transformation |
|---|---|---|---|
| α-Carbon (via SN2) | Azides, amines, thiols, carboxylates | α-azido, α-amino, α-thio, ester linkage | Reduction of azide (B81097) to amine; oxidation of thioether to sulfoxide/sulfone. |
| Amide Carbonyl (after reduction) | - | Secondary amine (after C=O to CH2) | Alkylation or acylation of the resulting amine. researchgate.net |
| Products of C-H activation | Various coupling partners | Aryl, vinyl, or alkyl groups on the cyclohexyl ring | Esterification, amidation, or cyclization of the introduced groups. nih.gov |
Kinetics and Thermodynamics of Key Reactions Involving this compound
Understanding the kinetics (reaction rates) and thermodynamics (energy changes and equilibrium) of reactions involving this compound is crucial for controlling reaction outcomes and optimizing yields. While specific experimental data for this compound is not available in the cited literature, computational and experimental studies on similar reactions provide significant insight.
For instance, in the cyclometallation of dimethylbenzylamine with an iridium complex, density functional theory (DFT) calculations have been used to map the reaction pathway. rsc.org These studies define the energy barriers for key steps, such as C-H bond cleavage, which relates to the reaction's kinetics. They also determine the relative stability of intermediates, which pertains to the thermodynamics of the process. rsc.org Such analyses reveal that factors like the choice of a chelating base can dramatically alter the energy profile, making a seemingly difficult C-H activation step kinetically feasible. rsc.org Applying these principles allows chemists to predict how changes in reagents or conditions will influence the selectivity and efficiency of a desired transformation.
| Parameter | Area of Study | Significance | Example from Analogous Systems |
|---|---|---|---|
| Activation Energy (Ea) / Reaction Barrier | Kinetics | Determines the rate of a reaction. A lower barrier means a faster reaction. | Computed C-H activation barriers can predict the feasibility of a cyclometallation reaction. rsc.org |
| Reaction Enthalpy (ΔH) / Gibbs Free Energy (ΔG) | Thermodynamics | Indicates whether a reaction is exothermic/endothermic and spontaneous. Determines the position of equilibrium. | Calculation of the stability of reaction intermediates helps to understand the overall energy landscape. rsc.org |
| Stereo/Regioselectivity | Kinetics vs. Thermodynamic Control | Determines which isomer is formed preferentially. | Varying reaction conditions can favor either the kinetically or thermodynamically preferred product. researchgate.net |
Advanced Applications in Organic Synthesis and Materials Science
2-Bromo-N,N-dicyclohexylacetamide as a Versatile Synthetic Building Block
This compound is a halogenated amide with significant potential in synthetic organic chemistry. Its utility as a versatile building block stems from the presence of a reactive carbon-bromine bond adjacent to a carbonyl group, which activates it for nucleophilic substitution reactions. The sterically demanding dicyclohexyl groups on the nitrogen atom can influence the stereochemical outcome of reactions and modify the solubility and electronic properties of the resulting products.
Precursor for Complex Organic Molecules
The α-bromo amide functionality in this compound makes it an excellent electrophile for the introduction of the N,N-dicyclohexylacetamido moiety into more complex molecular architectures. This is particularly valuable in the synthesis of bioactive molecules and natural product analogs where the amide group plays a crucial role in biological activity.
While direct examples of the use of this compound in the synthesis of specific complex molecules are not extensively documented in publicly available literature, the reactivity of analogous α-bromoacetamides is well-established. For instance, similar compounds are employed in the alkylation of various nucleophiles, including carbanions, amines, and thiolates, to construct key carbon-carbon and carbon-heteroatom bonds in multi-step syntheses youtube.comyoutube.comyoutube.com. The dicyclohexyl substituents are expected to impart unique lipophilic characteristics to the target molecules, potentially enhancing their membrane permeability and therapeutic efficacy.
An example of a reaction where a similar bromo-acetyl group is used is in the synthesis of antitumor agents. For instance, bromination of acetylated L-rhamnal and subsequent coupling under Koenigs-Knorr conditions with daunomycinone has been reported in the synthesis of 2'-bromo-3'-acetoxy-3'-deaminodaunorubicin analogs, which have shown high in vivo activity in the P-388 lymphocytic leukemia assay nih.gov.
Table 1: Potential Nucleophilic Substitution Reactions with this compound
| Nucleophile | Reagent Example | Product Type | Potential Application |
| Enolate | Lithium diisopropylamide (LDA) and a ketone | β-Keto amide | Building block for carbocyclic and heterocyclic systems |
| Amine | Primary or secondary amine | α-Amino amide | Precursor for peptidomimetics and other bioactive molecules |
| Thiolate | Sodium thiophenoxide | α-Thio amide | Intermediate for sulfur-containing organic molecules |
| Azide (B81097) | Sodium azide | α-Azido amide | Precursor for α-amino amides and triazoles |
Role in Heterocyclic Compound Synthesis
Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science youtube.commsu.edugla.ac.uk. The electrophilic nature of this compound makes it a suitable precursor for the synthesis of a variety of nitrogen-containing heterocycles scispace.com. Cyclization reactions involving this building block can proceed through intramolecular or intermolecular pathways.
A common strategy involves the reaction of this compound with a bifunctional nucleophile. For example, reaction with a thiourea or a thioamide derivative could lead to the formation of thiazole or thiazolidinone rings, which are prevalent motifs in many pharmaceuticals. Similarly, reactions with amidines or guanidines could provide access to imidazole or diazepine derivatives.
A study on the synthesis of novel 5-bromobenzofuran-based heterocycles demonstrated that thiosemicarbazone derivatives can be cyclized with ethyl bromoacetate to yield thiazolidinone derivatives sciepub.com. By analogy, this compound could potentially undergo similar cyclization reactions with appropriate nucleophiles to form various heterocyclic systems sciepub.commdpi.com.
Table 2: Potential Heterocyclic Systems from this compound
| Reactant | Heterocyclic Product | Core Structure |
| Thiourea | 2-Amino-thiazole derivative | Thiazole |
| Thioamide | Thiazolidinone derivative | Thiazolidinone |
| Amidrazone | Triazine derivative | Triazine |
| 2-Aminopyridine | Imidazopyridine derivative | Imidazopyridine |
Applications in Polymer Chemistry and Macromolecular Science
The incorporation of specific functional groups into polymers is a powerful strategy for creating materials with tailored properties. While the use of this compound in polymer chemistry is not widely reported, its chemical structure suggests potential applications in this field.
Monomer for Specialty Polymer Architectures and Functional Materials
Although not a conventional monomer for common polymerization techniques, this compound could potentially be used in the synthesis of specialty polymers. For instance, it could be incorporated into a polymer backbone or as a pendant group through polycondensation or post-polymerization modification reactions. The bulky dicyclohexyl groups would likely impart increased rigidity and a higher glass transition temperature to the resulting polymer.
Grafting and Surface Modification Methodologies
A more plausible application of this compound in polymer science is in the field of surface modification through "grafting-from" techniques, particularly surface-initiated atom transfer radical polymerization (SI-ATRP) nih.govupc.edu. The carbon-bromine bond in this molecule can act as an initiator for ATRP. By immobilizing a molecule containing a hydroxyl or amino group on a surface and subsequently reacting it with 2-bromo-N,N-dicyclohexylacetyl chloride (the acid chloride derivative), the surface can be functionalized with ATRP initiators. This would allow for the growth of well-defined polymer brushes from the surface, leading to materials with modified wettability, biocompatibility, or adhesion properties utexas.edumdpi.comresearchgate.net.
Halogenated compounds, such as bromo- or chloro-alkanes, are typical initiators for ATRP . For example, 2-Hydroxyethyl 2-bromoisobutyrate is commonly used to form hydroxy-functionalized telechelic polymers, which are then applied to modify surfaces .
Use in Catalyst Development and Ligand Design
The development of efficient and selective catalysts is a cornerstone of modern organic synthesis. This compound has the potential to serve as a precursor in the synthesis of novel ligands for organometallic catalysis.
The nitrogen and oxygen atoms of the amide group can act as coordinating sites for metal centers. By functionalizing the α-carbon through substitution of the bromine atom with a ligating group, such as a phosphine or an N-heterocyclic carbene (NHC) precursor, new bidentate or tridentate ligands could be synthesized nih.govscripps.eduresearcher.liferesearchgate.netsemanticscholar.org. The sterically demanding dicyclohexyl groups would create a specific steric environment around the metal center, which could influence the activity and selectivity of the catalyst.
For example, the synthesis of NHC ligands often starts from the corresponding azolium salts, which can be prepared through alkylation of an imidazole derivative nih.govscripps.edu. This compound could potentially be used as an alkylating agent in this context, leading to the formation of novel NHC ligands with an amide functionality in their backbone. Such ligands could find applications in a variety of catalytic reactions, including cross-coupling, metathesis, and hydrogenation.
Contributions to Methodological Development in Synthetic Organic Chemistry
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no available information on the contributions of This compound to the methodological development in synthetic organic chemistry. Searches for this specific compound in the context of new synthetic methods, reaction development, or as a reagent in novel chemical transformations have not yielded any published research.
While the broader class of α-haloacetamides and N-halo compounds are recognized for their utility in various organic reactions, the specific derivative, this compound, does not appear in the current body of scientific literature in this regard. Its potential applications, reaction pathways, and influence on the development of new synthetic strategies remain unexplored and undocumented.
Consequently, no detailed research findings, data tables, or specific examples of its use in advancing synthetic methodologies can be provided. The scientific community has not yet reported on the role of this particular compound in the development of new chemical reactions or its application in materials science synthesis.
Advanced Spectroscopic and Chromatographic Methodologies for Research Characterization
Advanced Spectroscopic Techniques for Structural Elucidation of Reaction Products and Intermediates
Spectroscopic methods are indispensable for elucidating the intricate structural details of molecules. By probing the interactions of molecules with electromagnetic radiation, these techniques offer a wealth of information about connectivity, functional groups, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic compounds in solution. auremn.org.br It relies on the magnetic properties of atomic nuclei and can reveal detailed information about the chemical environment of each atom.
In the context of "2-Bromo-n,n-dicyclohexylacetamide," ¹H and ¹³C NMR would be the primary techniques used. The ¹H NMR spectrum would show distinct signals for the protons on the cyclohexyl rings and the α-carbon adjacent to the bromine atom. The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide information about the connectivity of the molecule. For instance, the protons on the carbon bearing the bromine atom would likely appear as a multiplet due to coupling with neighboring protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| CH-N (cyclohexyl) | 3.0 - 4.0 | Multiplet | 2H |
| CH₂ (cyclohexyl) | 1.0 - 2.0 | Multiplet | 20H |
| CH₂-Br | 3.5 - 4.5 | Singlet or Multiplet | 2H |
Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (amide) | 165 - 175 |
| C-N (cyclohexyl) | 50 - 60 |
| C (cyclohexyl) | 20 - 40 |
| C-Br | 25 - 35 |
Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.
Mass Spectrometry (MS) for Reaction Pathway Analysis and Molecular Mass Confirmation
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and can also provide information about its structure and the intermediates formed during a reaction. waters.com In MS, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
For "this compound," the molecular ion peak in the mass spectrum would confirm its molecular weight. The presence of bromine would be indicated by a characteristic isotopic pattern, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks for the molecular ion (M and M+2) with similar intensities.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition. Fragmentation patterns observed in the mass spectrum can offer clues about the structure of the molecule. For example, the loss of a bromine atom or a cyclohexyl group would result in specific fragment ions. When coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), MS can be used to analyze complex reaction mixtures, identify intermediates, and follow the progress of a reaction. rsc.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Isomerism
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. bohrium.com These techniques are particularly useful for identifying functional groups present in a compound. nih.govresearchgate.net
In the IR spectrum of "this compound," a strong absorption band in the region of 1630-1680 cm⁻¹ would be characteristic of the C=O stretching vibration of the tertiary amide. The C-N stretching vibration would appear in the 1200-1300 cm⁻¹ region. The C-Br stretching vibration is expected to be observed in the fingerprint region, typically between 500 and 700 cm⁻¹. docbrown.info The presence of C-H bonds in the cyclohexyl groups would be indicated by stretching vibrations around 2850-3000 cm⁻¹. docbrown.info
Raman spectroscopy provides complementary information to IR spectroscopy. bohrium.comrsc.orgrsc.org For instance, symmetrical vibrations that are weak in the IR spectrum may be strong in the Raman spectrum. The N-N bond in some complexes has been studied using Raman spectroscopy. rsc.org Both IR and Raman spectroscopy can also be used to study conformational isomerism, as different conformers can exhibit distinct vibrational frequencies. bohrium.commdpi.com
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| C=O (Amide) | Stretch | 1630 - 1680 |
| C-H (Alkyl) | Stretch | 2850 - 3000 |
| C-N | Stretch | 1200 - 1300 |
X-ray Crystallography in Solid-State Structure Determination of Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. youtube.comosti.gov By diffracting X-rays through a single crystal of a substance, a diffraction pattern is produced that can be mathematically analyzed to determine the precise arrangement of atoms in the crystal lattice. youtube.com
While obtaining a suitable single crystal of "this compound" itself might be challenging, X-ray crystallography could be invaluable for determining the solid-state structures of its derivatives. nih.gov For example, if "this compound" is used as a precursor to synthesize other crystalline compounds, their X-ray crystal structures would provide unambiguous proof of their molecular structure, including bond lengths, bond angles, and stereochemistry. This information can be crucial for understanding reaction mechanisms and the properties of the final products. The crystal structure of related bromoacetamide derivatives has been reported to show specific hydrogen bonding patterns. nih.gov
Chromatographic Separation and Purity Assessment Methodologies
Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound. These methods rely on the differential distribution of the components between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Isolation
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile chromatographic technique used for the separation, identification, and quantification of components in a mixture. nih.govoup.com It is particularly well-suited for the analysis of organic compounds like "this compound."
HPLC can be used to monitor the progress of the synthesis of "this compound" by analyzing aliquots of the reaction mixture over time. researchgate.net This allows for the optimization of reaction conditions to maximize the yield of the desired product and minimize the formation of byproducts.
Furthermore, preparative HPLC can be employed for the purification of the final product. By using a larger column and collecting the fractions corresponding to the desired compound, a high degree of purity can be achieved. The purity of the isolated "this compound" can then be assessed by analytical HPLC, where a sharp, single peak at a specific retention time would indicate a pure compound. Different detectors, such as UV-Vis or mass spectrometry (LC-MS), can be coupled with HPLC to provide additional information about the separated components. rsc.org
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Bromoacetamide |
| N-(2-Benzoylphenyl)-2-bromoacetamide |
| 2-chloroacetamide |
| 2-fluoroacetamide |
| Phenyl(phenylethyl)amine |
| Acetophenone |
| Aniline |
| 4-(phenylphenyl)-acetamide |
| Acetylimidazole |
| N,N-Dimethylcyclohexylamine |
| 2-bromo-2-cyano-n,n-dimethylacetamide |
| Ascidiacyclamide |
| 2-bromobutane |
| 2-bromo-2-methylpropane |
| 2-Bromoaniline |
| N,N-Dimethylformamide |
| 2-Bromo-N-methyl-N-phenylacetamide |
| 2-Bromo-N-cyclopropylacetamide |
Gas Chromatography (GC) and GC-MS for Volatile By-Product Analysis and Quantification
No specific research findings or data tables are available in the scientific literature for the analysis of volatile by-products of this compound using GC or GC-MS.
Theoretical and Computational Investigations of 2 Bromo N,n Dicyclohexylacetamide
Quantum Chemical Studies on Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of a molecule. For a molecule with the complexity of 2-Bromo-N,N-dicyclohexylacetamide, which features two bulky cyclohexyl groups and a reactive bromoacetyl moiety, these studies would be crucial in elucidating its behavior.
Conformational Analysis and Energy Landscapes via DFT Calculations
Density Functional Theory (DFT) calculations would be the method of choice for performing a thorough conformational analysis. By systematically rotating key dihedral angles and performing geometry optimizations at each step, a potential energy surface could be generated. This would identify the various stable conformers (local minima) and the transition states connecting them. The relative energies of these conformers would indicate their population at a given temperature. It is generally observed that for substituted cyclohexanes, substituents prefer to be in the equatorial position to minimize steric hindrance. fiveable.mesapub.org
A hypothetical data table for the relative energies of different conformers of this compound, as would be determined by DFT calculations, is presented below.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
| Global Minimum | 0.00 | --- |
| Conformer A | 1.5 | --- |
| Conformer B | 3.2 | --- |
| Transition State 1 | 5.8 | --- |
Frontier Molecular Orbital (FMO) Theory Applications to Reactivity
Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of a molecule. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of the HOMO and LUMO of this compound would provide insights into its electrophilic and nucleophilic character.
For this compound, the HOMO would likely be localized on the nitrogen and oxygen atoms of the amide group and potentially the bromine atom, indicating these as sites for electrophilic attack. The LUMO would be expected to be centered on the antibonding σ* orbital of the C-Br bond, making the carbon atom attached to the bromine susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. researchgate.netresearchgate.net
A hypothetical data table summarizing the FMO properties for this compound is shown below.
| Orbital | Energy (eV) | Primary Atomic Contributions |
| HOMO | -7.5 | N, O, Br |
| LUMO | -0.8 | Cα, Br |
| HOMO-LUMO Gap | 6.7 | --- |
Reaction Pathway Modeling and Transition State Characterization
Computational modeling can be used to map out the entire energy profile of a chemical reaction, including the structures of reactants, products, intermediates, and transition states.
Computational Elucidation of Reaction Mechanisms and Intermediates
For this compound, a key reaction would be nucleophilic substitution at the α-carbon, displacing the bromide ion. Computational studies could elucidate the mechanism of such a reaction, for instance, by comparing the energy barriers for a direct SN2 displacement versus a stepwise mechanism involving an intermediate. The nature of any intermediates, such as carbocations or radical species, could be characterized. nih.gov The fascinating chemistry of α-haloamides has been a subject of interest for discovering new bond-forming reactions. nih.govbohrium.com
Prediction of Reactivity and Selectivity in Chemical Transformations
By calculating the activation energies for different possible reaction pathways, computational chemistry can predict the most likely products and the selectivity of a reaction. For example, in reactions with a nucleophile, the model could predict whether the reaction will occur at the carbonyl carbon or the α-carbon. These predictions are invaluable for designing synthetic routes and understanding reaction outcomes. irphouse.com
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
While quantum chemical calculations are typically performed in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can provide a more detailed picture of how the solvent and other molecules in the environment influence the behavior of this compound. youtube.comyoutube.com
MD simulations would involve placing the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent) and simulating their movements over time based on classical force fields. This approach can reveal how solvent molecules arrange around the solute, how they affect conformational preferences, and how they mediate intermolecular interactions. For a molecule with both polar (the amide group) and nonpolar (the cyclohexyl rings) regions, understanding solvent interactions is critical to predicting its behavior in solution.
Structure-Reactivity Relationship Studies via Computational Methods
Further research or the publication of new studies would be required to address this specific topic.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy
The traditional synthesis of α-bromoamides often involves the reaction of an amine with an α-bromo acyl halide, a method that is not optimal in terms of atom economy due to the formation of hydrohalic acid byproducts. Future research should focus on developing greener, more efficient synthetic pathways. The principles of atom economy, which seek to maximize the incorporation of reactant atoms into the final product, are paramount. nih.govprimescholars.com
Key areas for research include:
Catalytic Approaches: Investigating catalytic methods that avoid the use of stoichiometric brominating agents. This could involve direct C-H functionalization of N,N-dicyclohexylacetamide, a challenging but highly atom-economical approach.
Alternative Brominating Agents: Exploring the use of less hazardous and more selective brominating agents that produce recyclable or benign byproducts.
Flow Chemistry: Utilizing continuous flow reactors could offer better control over reaction parameters (e.g., temperature, mixing), potentially improving yield and safety, especially for exothermic bromination reactions.
A comparative analysis highlights the potential benefits of greener synthetic routes.
Table 1: Comparison of Synthetic Routes for 2-Bromo-n,n-dicyclohexylacetamide
| Feature | Traditional Route (e.g., Bromoacetyl Bromide) | Potential Green Route (e.g., Catalytic C-H Bromination) |
| Primary Reactants | Dicyclohexylamine (B1670486), Bromoacetyl bromide | N,N-dicyclohexylacetamide, Bromine source |
| Byproducts | Hydrogen bromide | Water or recyclable catalyst |
| Theoretical Atom Economy | Lower, due to stoichiometric waste | Potentially higher, approaching 100% in ideal cases primescholars.comchemrxiv.org |
| Sustainability Concerns | Corrosive byproduct, potentially harsh reagents | Use of catalysts, milder conditions, less waste |
Exploration of Underutilized Reactivity Modes and Novel Transformations
The reactivity of this compound is primarily dictated by the electrophilic carbon atom alpha to the carbonyl group, making it an excellent substrate for nucleophilic substitution. However, its full reactive potential has not been systematically explored. Research into its behavior with a diverse range of nucleophiles could yield novel compounds with interesting properties. For instance, related α-bromo amides serve as key intermediates in the synthesis of more complex molecules, including those with biological activity. irejournals.com
Future studies could investigate:
Nucleophilic Substitution: Reactions with a wide array of nucleophiles (e.g., azides, thiols, phosphines, and various carbon nucleophiles) to build molecular complexity.
Coupling Reactions: Modifying the compound to participate in modern cross-coupling reactions, potentially opening pathways to complex molecular architectures.
Radical Chemistry: Investigating its participation in radical-mediated reactions to form new carbon-carbon or carbon-heteroatom bonds.
Table 2: Potential Nucleophilic Substitution Reactions and Products
| Nucleophile | Reagent Example | Hypothetical Product Class | Potential Application Area |
| Azide (B81097) | Sodium Azide | 2-Azido-N,N-dicyclohexylacetamide | Precursor for amines, heterocycles |
| Thiolate | Sodium thiophenoxide | 2-(Phenylthio)-N,N-dicyclohexylacetamide | Pharmaceutical intermediates |
| Carbanion | Diethyl malonate | Substituted malonic ester derivative | Synthesis of complex organic scaffolds |
| Amine | Piperidine | 2-(Piperidin-1-yl)-N,N-dicyclohexylacetamide | Biologically active compound synthesis irejournals.com |
Integration into Advanced Materials Systems and Functional Devices
The unique structural features of this compound, particularly the bulky, rigid dicyclohexyl groups, suggest potential applications in materials science. These groups can impart specific physical properties such as thermal stability, solubility, and molecular packing, which are critical for the performance of advanced materials.
Unexplored avenues include:
Polymer Science: Using the molecule as a functional monomer or as an additive to modify the properties of existing polymers. The bromo-functional group could be used as a site for grafting or post-polymerization modification.
Liquid Crystals: The rigid cyclohexyl rings could favor the formation of liquid crystalline phases, making it a candidate for research in display technologies or smart materials.
Surface Modifiers: The compound could be used to functionalize surfaces, altering their hydrophobicity, reactivity, or biocompatibility.
Table 3: Potential Roles in Materials Science
| Application Area | Relevant Structural Feature | Hypothetical Function |
| Functional Polymers | Bromine atom, amide group | Monomer for controlled polymerization; site for grafting. |
| Organic Electronics | Dicyclohexyl groups, amide dipole | Host material in OLEDs; component in dielectric layers. |
| Specialty Coatings | Lipophilic dicyclohexyl groups | Additive to enhance durability and hydrophobicity. |
Interdisciplinary Research Opportunities in Chemical Sciences and Beyond
The structure of this compound makes it a versatile building block that could be of interest in fields beyond traditional organic synthesis. Its potential as a scaffold for creating new molecules with specific functions is a significant area for future interdisciplinary research.
Opportunities exist in:
Medicinal Chemistry: The compound can serve as a starting point for the synthesis of new classes of compounds to be tested for biological activity. The dicyclohexyl groups can modulate lipophilicity and binding interactions with biological targets. Similar bromo-amide structures are used as intermediates for synthesizing compounds with anticancer activity. chemicalbook.com
Agrochemicals: Many modern pesticides and herbicides are complex organic molecules. The unique combination of functional groups in this compound could be exploited to develop new agrochemicals.
Chemical Biology: As a reactive probe, it could be used to label and study biological macromolecules, provided its reactivity can be tailored for specific environments.
Challenges and Opportunities in Scale-Up and Process Chemistry for Industrial Relevance
Transitioning the synthesis of this compound from the laboratory to an industrial scale presents both challenges and opportunities. The successful scale-up of similar chemical processes provides a framework for addressing potential issues. researchgate.netresearchgate.net
Challenges:
Exothermicity: Bromination reactions are often highly exothermic and require careful thermal management to prevent runaway reactions.
Purification: As a solid product, it may require crystallization for purification, which can be challenging to optimize on a large scale in terms of solvent choice, yield, and crystal morphology.
Material Handling: The handling of corrosive and potentially hazardous reagents like bromoacetyl bromide at an industrial scale requires specialized equipment and safety protocols.
Opportunities:
Process Optimization: Detailed studies into reaction kinetics and thermodynamics can lead to optimized processes with higher efficiency and safety.
Continuous Manufacturing: As mentioned, flow chemistry could provide a safer, more consistent, and scalable manufacturing process compared to traditional batch production. researchgate.net
Cost Reduction: Developing a robust, high-yield process from cheaper starting materials is crucial for making the compound economically viable for large-scale applications. researchgate.net
Table 4: Scale-Up Considerations
| Parameter | Challenge | Opportunity/Mitigation Strategy |
| Reaction Control | Managing exothermic heat release. | Use of semi-batch or continuous flow reactors; improved cooling systems. researchgate.net |
| Product Isolation | Achieving high purity and consistent physical form. | Optimization of crystallization conditions; exploring alternative purification methods. |
| Reagent Sourcing | Availability and cost of starting materials at scale. | Developing synthetic routes from inexpensive, readily available precursors. researchgate.net |
| Waste Management | Disposal/treatment of acidic byproducts. | Adopting greener synthetic routes with recyclable byproducts. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
